molecular formula C20H18N6OS B2641903 N-[2-(6-{[(pyridin-3-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide CAS No. 872994-41-7

N-[2-(6-{[(pyridin-3-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide

Cat. No.: B2641903
CAS No.: 872994-41-7
M. Wt: 390.47
InChI Key: SDTFBAWELVJSHC-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine class, characterized by a fused triazole-pyridazine core. The structure includes a benzamide group at the ethyl chain (C3 position) and a pyridin-3-ylmethylsulfanyl substituent at the C6 position of the pyridazine ring. These modifications are critical for modulating biological activity, solubility, and target binding.

Properties

IUPAC Name

N-[2-[6-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6OS/c27-20(16-6-2-1-3-7-16)22-12-10-18-24-23-17-8-9-19(25-26(17)18)28-14-15-5-4-11-21-13-15/h1-9,11,13H,10,12,14H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTFBAWELVJSHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-{[(pyridin-3-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This step usually involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Pyridin-3-ylmethyl Group: This step involves the attachment of the pyridin-3-ylmethyl group to the triazolopyridazine core, often through a nucleophilic substitution reaction.

    Attachment of the Benzamide Group: The final step involves the coupling of the benzamide group to the intermediate compound, typically using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-{[(pyridin-3-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-(6-{[(pyridin-3-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which N-[2-(6-{[(pyridin-3-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s closest structural analogue is N-(2-{6-[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl}[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide (). Key differences include:

  • Substituent at C6 : The pyridin-3-ylmethylsulfanyl group in the main compound vs. a 3,4-dimethoxyphenethyl-substituted thioether in .
  • Molecular Weight : The analogue in has a higher molecular weight (520.608 g/mol) due to the bulkier dimethoxyphenyl group, which may reduce solubility compared to the pyridine-containing main compound .
Table 1: Structural and Physicochemical Comparison
Feature Main Compound Compound
C6 Substituent Pyridin-3-ylmethylsulfanyl 3,4-Dimethoxyphenethyl-substituted thioether
Molecular Formula Not provided (estimated C24H21N7OS) C26H28N6O4S
Average Mass ~450–470 g/mol (estimated) 520.608 g/mol
Key Functional Groups Benzamide, pyridine Benzamide, dimethoxyphenyl
Antimicrobial Activity

highlights N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide derivatives with moderate to good antimicrobial activity. The methyl group at C6 in these analogues contrasts with the sulfanyl-linked pyridinylmethyl group in the main compound. This suggests that substitutions at C6 (e.g., methyl vs.

Therapeutic Potential

describes benzamide derivatives with trifluoropropyl and chlorine substituents (e.g., EP 3 532 474 B1, Example 284–285). These compounds exhibit enhanced metabolic stability due to halogenation, a feature absent in the main compound. The pyridin-3-ylmethylsulfanyl group may instead improve solubility or target specificity for neurological or oncological targets .

Toxicity Considerations

Structural similarities to triazolopyridazines warrant caution, though the benzamide group may mitigate toxicity compared to unsubstituted heterocycles .

Biological Activity

N-[2-(6-{[(pyridin-3-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Compound Overview

This compound features a sulfonamide group linked to a triazolopyridazine core and a pyridinyl moiety. Its structural complexity contributes to diverse biological interactions and potential therapeutic applications.

Structural Features Description
Sulfonamide Group Enhances reactivity and biological interactions.
Triazolopyridazine Core Associated with various biological activities including kinase inhibition.
Pyridinyl Moiety Potentially enhances solubility and bioavailability.

1. Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition. Kinases are critical in numerous signaling pathways, making their inhibition a valuable therapeutic target in diseases such as cancer.

2. Antimicrobial Activity

Research indicates that sulfonamide-triazolopyridazine derivatives exhibit antimicrobial properties. These compounds may inhibit the growth of bacteria and fungi, presenting opportunities for developing new antimicrobial agents.

The mechanism of action typically involves binding to active or allosteric sites on enzymes or receptors, thereby modulating their activity. This interaction is crucial for the therapeutic effects observed in various disease models.

Study on Kinase Inhibition

A study explored the kinase inhibitory properties of similar triazolopyridazine derivatives. The results indicated that compounds with structural similarities to this compound effectively inhibited specific kinases involved in cancer progression.

Research on Antimicrobial Properties

Another study highlighted the antimicrobial efficacy of sulfonamide derivatives against various pathogens. The findings suggested that these compounds could serve as lead candidates for developing new antibiotics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of this compound. The following table summarizes some related compounds and their unique aspects:

Compound Name Structural Features Unique Aspects
4-methoxy-N-[2-(6-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamideMethoxy group; piperidine ringDifferent biological activity due to piperidine substitution.
5-nitro-N-[2-(6-{[(phenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamideNitro group; similar triazolopyridazine coreDifferent electronic properties affecting reactivity.
4-chloro-N-[2-(6-{[(morpholin-4-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamideChlorine substituent; morpholine ringMorpholine may enhance solubility and bioavailability.

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